molecular formula C12H13NO B11904971 1-(4-Methylquinolin-1(4H)-yl)ethanone

1-(4-Methylquinolin-1(4H)-yl)ethanone

Cat. No.: B11904971
M. Wt: 187.24 g/mol
InChI Key: BVJLFGCAKSYHFW-UHFFFAOYSA-N
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Description

1-(4-Methylquinolin-1(4H)-yl)ethanone is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the 4-position of the quinoline ring and an ethanone group at the 1-position. It is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylquinolin-1(4H)-yl)ethanone can be synthesized through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an oxidizing agent and a strong acid, such as sulfuric acid. The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield the quinoline derivative .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as heteropolyacids, including phosphotungstic acid, are employed to facilitate the reaction under milder conditions and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylquinolin-1(4H)-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Methylquinolin-1(4H)-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they can inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . Additionally, quinoline derivatives can disrupt cell membrane integrity and function, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylquinolin-1(4H)-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group at the 1-position enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(4-methyl-4H-quinolin-1-yl)ethanone

InChI

InChI=1S/C12H13NO/c1-9-7-8-13(10(2)14)12-6-4-3-5-11(9)12/h3-9H,1-2H3

InChI Key

BVJLFGCAKSYHFW-UHFFFAOYSA-N

Canonical SMILES

CC1C=CN(C2=CC=CC=C12)C(=O)C

Origin of Product

United States

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